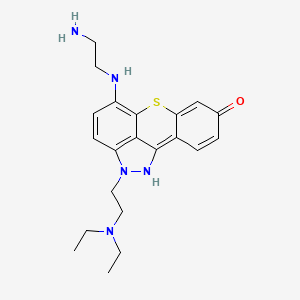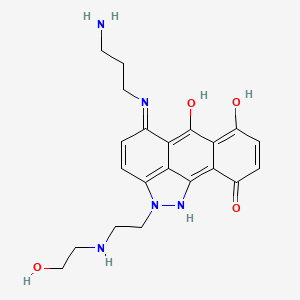
Brivanib
描述
Synthesis Analysis
A thermal runaway potential was identified for the conversion of a tertiary alcohol to a hydroxypyrrolotriazine intermediate in the synthesis of brivanib alaninate . A continuous process was developed to mitigate the potential thermal runaway and allow for safer scale-up . This process includes three separate and stable feed streams that are mixed in distinct order using in-line static mixers .
Molecular Structure Analysis
The molecular formula of Brivanib is C19H19FN4O3 . Its molecular weight is 370.38 . The crystal structure of brivanib has been reported, with molecules linked by N–H⋅⋅⋅O and O–H⋅⋅⋅N intermolecular interactions to form a two-dimensional layer .
Chemical Reactions Analysis
Brivanib is the alanine ester of a VEGFR-2 inhibitor BMS-540215 and is hydrolyzed to the active moiety BMS-540215 in vivo . BMS-540215, a dual tyrosine kinase inhibitor, shows potent and selective inhibition of VEGFR and FGFR tyrosine kinases .
Physical And Chemical Properties Analysis
Brivanib has a molecular weight of 370.38 and a chemical formula of C19H19FN4O3 .
科研应用
Brivanib in Hepatocellular Carcinoma
As Second-Line Therapy in Advanced Hepatocellular Carcinoma (HCC) : A phase II study assessed brivanib's effectiveness in advanced HCC patients who failed prior antiangiogenic treatment. The study showed that brivanib had a manageable safety profile and demonstrated antitumor activity in these patients (Finn et al., 2011).
BRISK-PS Study : This study evaluated brivanib in HCC patients who were intolerant to or did not respond to sorafenib. Brivanib did not significantly improve overall survival (OS), but there was a benefit observed in secondary outcomes like time to progression (TTP) and objective response rate (ORR) (Llovet et al., 2013).
First-Line Therapy in Advanced HCC : Another phase II study examined brivanib as a first-line therapy in patients with unresectable, locally advanced, or metastatic HCC. It showed promising antitumor activity with a manageable safety profile (Park et al., 2011).
BRISK-FL Study : This study compared brivanib with sorafenib as first-line treatments for HCC. The primary endpoint of overall survival noninferiority was not met, but both agents had similar antitumor activity based on secondary efficacy endpoints (Johnson et al., 2013).
Other Cancer Studies
In Endometrial Cancer : A phase II trial investigated brivanib's activity and tolerability in recurrent or persistent endometrial cancer, finding that it was reasonably well tolerated and showed potential for further investigation (Powell et al., 2014).
In Pancreatic Neuroendocrine Tumors : Research showed that brivanib, as a dual FGF/VEGF inhibitor, was effective both as first and second-line therapy against mouse pancreatic neuroendocrine tumors, especially in developing resistance to VEGF-selective therapy (Allen et al., 2011).
Pharmacokinetics and Metabolism
- Metabolism and Disposition : Studies on the metabolism and disposition of brivanib revealed insights into its biotransformation and interactions with drug efflux transporters and cytochrome P450 enzymes, which are crucial for understanding its pharmacokinetics and potential drug-drug interactions (Hofman et al., 2019); (Gong et al., 2012).
Hepatic Fibrosis
- In Vivo and In Vitro Studies on Hepatic Fibrosis : Brivanib was shown to reduce liver fibrosis in different animal models and decrease human hepatic stellate cell activation, suggesting its potential as a novel therapeutic approach for liver fibrosis treatment (Nakamura et al., 2014).
Safety And Hazards
Brivanib is toxic and contains a pharmaceutically active ingredient . It is harmful if swallowed and may damage fertility or the unborn child . It is suspected of damaging fertility or the unborn child . It is advised to wear protective gloves, clothing, and eye/face protection when handling Brivanib .
性质
IUPAC Name |
(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-10-6-13-14(23-10)4-5-15(17(13)20)27-19-18-12(3)16(26-8-11(2)25)7-24(18)22-9-21-19/h4-7,9,11,23,25H,8H2,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWUXEGQKLTGDX-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215294 | |
| Record name | Brivanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brivanib | |
CAS RN |
649735-46-6 | |
| Record name | Brivanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=649735-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brivanib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649735466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brivanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11958 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brivanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 649735-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRIVANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDU33B674I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。














![N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B1684481.png)
![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)
